molecular formula C6H10N2OS B1371126 2-isothiocyanato-N-(propan-2-yl)acetamide CAS No. 1154104-64-9

2-isothiocyanato-N-(propan-2-yl)acetamide

Cat. No. B1371126
CAS RN: 1154104-64-9
M. Wt: 158.22 g/mol
InChI Key: LAKDTYAFBINHID-UHFFFAOYSA-N
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Description

2-isothiocyanato-N-(propan-2-yl)acetamide is a chemical compound with the CAS Number: 1154104-64-9 . It has a molecular weight of 158.22 and its IUPAC name is N-isopropyl-2-isothiocyanatoacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Cationic Polythiophenes as Responsive DNA-Binding Polymers

  • A study by Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative for potential use as a theranostic gene delivery vehicle. This polymer shows promise in binding DNA and forming polyplexes, indicating its application in gene therapy and drug delivery systems Carreon, Santos, Matson, & So, 2014.

Lacosamide Isothiocyanate-based Agents

Synthesis of Isothiocyanato Complexes of Dioxotungsten(VI)

  • Gupta et al. (2016) synthesized isothiocyanato complexes of dioxotungsten(VI) with Mannich base ligands. These complexes were found to enhance activity against Agrobacterium sp. BN-2A compared to the ligands alone, and their calcination yields WO3 nanoparticles, useful in various nanotechnology applications Gupta, Sheikh, Kalsotra, & Singh, 2016.

Anti-inflammatory and Anti-thrombotic Studies

Synthesis and Characterization of Isoquinolin-1-ylidene Acetamides

  • Kobayashi et al. (2008) described the synthesis of pyridothiazine derivatives from commercially available 2-chloro-6-methylpyridine-3-carbonitrile. These compounds are essential for pharmaceutical research and organic synthesis Kobayashi, Iitsuka, Konishi, 2008.

Synthesis and Biological Evaluation of Anticancer Agents

  • Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This research is crucial for developing new anticancer therapies Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.

Novel Sulphonamide Derivatives and Antimicrobial Activity

  • Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nitrogen-based nucleophiles, resulting in compounds with promising antimicrobial activity Fahim & Ismael, 2019.

Safety and Hazards

For safety and hazards information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . Unfortunately, the specific details from the MSDS are not available in the search results.

properties

IUPAC Name

2-isothiocyanato-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKDTYAFBINHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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